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molecular formula C10H8BrNO3 B8415253 5-Bromo-2-cyanomethyl-4-methoxy-benzoic acid CAS No. 942935-76-4

5-Bromo-2-cyanomethyl-4-methoxy-benzoic acid

Cat. No. B8415253
M. Wt: 270.08 g/mol
InChI Key: DPLYZUOSUVPTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07572809B2

Procedure details

Similar procedure as described in example 9B was used, starting from 6-Bromo-5-methoxy-indan-1,2-dione 2-oxime and p-Toluenesulfonyl chloride to give 5-Bromo-2-cyanomethyl-4-methoxy-benzoic acid. LC-MS: m/e 268 (M−1).
Name
6-Bromo-5-methoxy-indan-1,2-dione 2-oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[N:12]O)[C:8]2=[O:11])=[CH:4][C:3]=1[O:14][CH3:15].C1(C)C=CC(S(Cl)(=O)=[O:23])=CC=1>>[Br:1][C:2]1[C:3]([O:14][CH3:15])=[CH:4][C:5]([CH2:6][C:7]#[N:12])=[C:9]([CH:10]=1)[C:8]([OH:11])=[O:23]

Inputs

Step One
Name
6-Bromo-5-methoxy-indan-1,2-dione 2-oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C2CC(C(C2=C1)=O)=NO)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CC(=C(C(=O)O)C1)CC#N)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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